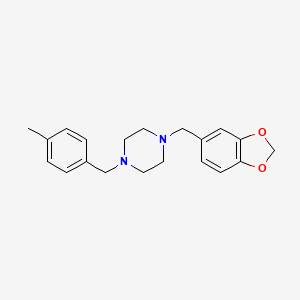![molecular formula C12H9N3O2 B5831424 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as GMX1778, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.
Wirkmechanismus
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. This leads to a decrease in intracellular NAD+ levels, which in turn affects several key cellular processes, including DNA repair, energy metabolism, and signaling pathways. In cancer cells, the decrease in NAD+ levels leads to cell death, while in metabolic disorders, it leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of NAMPT activity, a decrease in intracellular NAD+ levels, and the induction of cell death in cancer cells. In animal models of metabolic disorders, it has been shown to improve glucose homeostasis and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several advantages for lab experiments, including its specificity for NAMPT and its ability to selectively target cancer cells. However, it also has some limitations, including its low solubility and stability, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, including the development of more potent and selective inhibitors of NAMPT, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione and its effects on cellular processes.
Synthesemethoden
The synthesis of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 2-amino-4-methylpyrrole and 2,4-pentanedione in the presence of ammonium acetate to form the pyrroloquinoline core. This is followed by a series of functional group manipulations to introduce the required substituents, culminating in the formation of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. It has been shown to selectively target cancer cells that rely on NAD+ biosynthesis for survival, leading to cell death. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic disorders.
Eigenschaften
IUPAC Name |
2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBVHPQZPOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
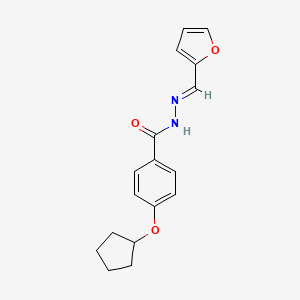
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)


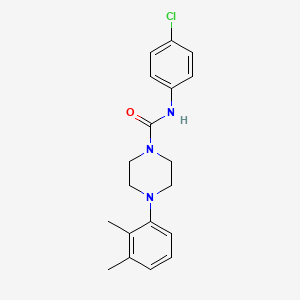
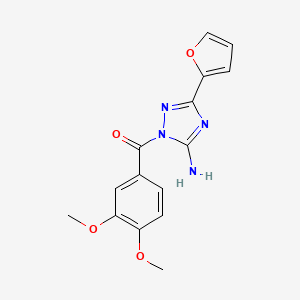
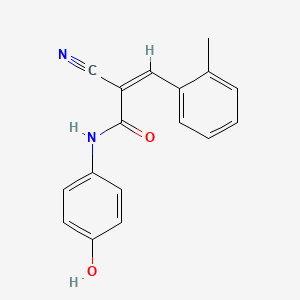

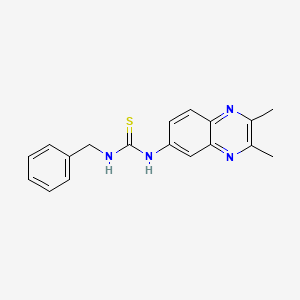
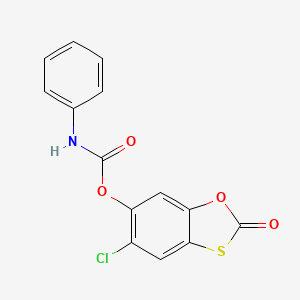
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)

